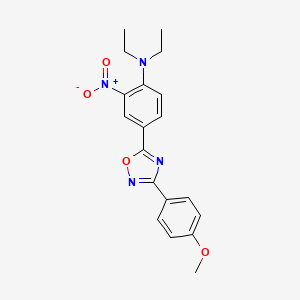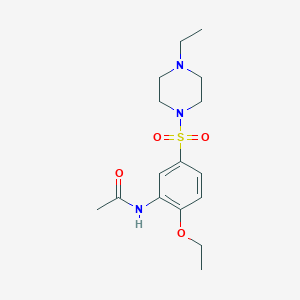
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of sulfonamide drugs, which are widely used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Mécanisme D'action
The mechanism of action of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves the inhibition of carbonic anhydrase IX. Carbonic anhydrase IX plays a crucial role in regulating the pH of cancer cells, which is essential for their survival. By inhibiting carbonic anhydrase IX, this compound disrupts the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. Furthermore, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential for the spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide is its high purity, which makes it suitable for use in lab experiments. Furthermore, this compound has been shown to be highly effective in inhibiting the growth of cancer cells, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide. One of the most promising directions is in the development of this compound-based therapies for cancer. Studies have shown that this compound is highly effective in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Furthermore, this compound has been shown to have potential applications in the treatment of other diseases, including diabetes and bacterial infections, and further research is needed to explore these potential applications. Finally, further research is needed to optimize the synthesis method of this compound to improve its solubility and increase its yield.
Méthodes De Synthèse
The synthesis of N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide involves the reaction of 2-ethoxy-5-nitrobenzenesulfonamide with 4-ethylpiperazine and acetic anhydride. The reaction is catalyzed by triethylamine and yields this compound as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
N-(2-ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)phenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many cancer cells and is essential for their survival.
Propriétés
IUPAC Name |
N-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-18-8-10-19(11-9-18)24(21,22)14-6-7-16(23-5-2)15(12-14)17-13(3)20/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJZXPQIMVVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)
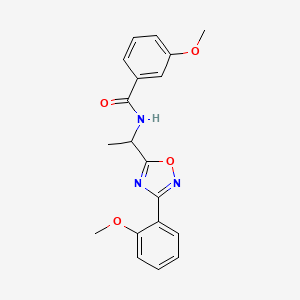

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
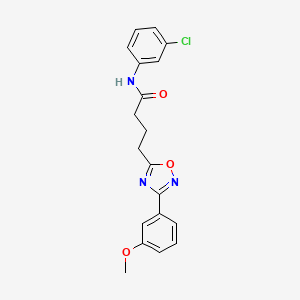

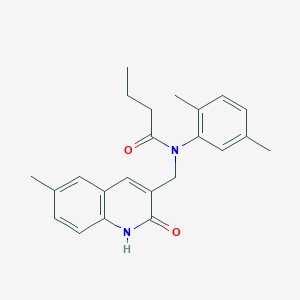
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
